molecular formula C29H23BrClN3O3 B2603575 4-[5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 392321-63-0

4-[5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2603575
CAS No.: 392321-63-0
M. Wt: 576.88
InChI Key: PACFSYVQLPMUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrazoline-quinoline hybrids, characterized by a pyrazoline ring fused to a quinoline scaffold and linked to a butanoic acid moiety. Key structural features include:

  • 4-Bromophenyl group on the pyrazoline ring.
  • 6-Chloro-2-methyl-4-phenylquinolin-3-yl substituent, providing steric and electronic modulation.

Synthesis: The compound is synthesized via coupling reactions, likely using succinic anhydride under microwave-assisted conditions (similar to compound 64 in , yield: 91%) . Purification involves acidic workup and chromatography, with HPLC confirming >95% purity .

Properties

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23BrClN3O3/c1-17-28(29(19-5-3-2-4-6-19)22-15-21(31)11-12-23(22)32-17)24-16-25(18-7-9-20(30)10-8-18)34(33-24)26(35)13-14-27(36)37/h2-12,15,25H,13-14,16H2,1H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACFSYVQLPMUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

    Quinoline Synthesis: The quinoline moiety is often prepared through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The bromophenyl and chlorophenyl groups are introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using organolithium or Grignard reagents.

Major Products

The major products from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. Studies have shown that similar pyrazole and quinoline derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and heteroatoms.

Mechanism of Action

The mechanism of action of 4-[5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and quinoline moieties can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar derivatives:

Compound ID Quinoline Substituents Pyrazoline Substituents Molecular Weight* Yield (%) Purity (%) Reference
Target Compound 6-Cl, 2-Me, 4-Ph 4-BrPh ~550–600† 91 >95
22 (Ev1) 4-BrPh, 2-oxo 4-ClPh ~600–650 N/A >94
24 (Ev2) 4-BrPh, 2-oxo Ph ~500–550 86 >95
25 (Ev2) 4-ClPh, 2-oxo 4-BrPh ~600–650 27 >95
26 (Ev9) 6-Cl, 2-oxo, 4-Ph 4-FPh ~550–600 N/A >95

*Estimated based on analogous structures (e.g., reports a molecular weight of 435.70 for a simpler derivative) .

Key Observations :

  • Halogen Effects : Bromine (Br) in the target compound increases lipophilicity (logP) compared to chlorine (Cl) or fluorine (F) in analogues (e.g., compound 26 in ) . This may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Yields : Higher yields (e.g., 91% for the target) are achieved under optimized microwave conditions, whereas traditional methods yield 27–86% .

Pharmacological and Physicochemical Profiles

  • Antimicrobial Activity : highlights antimicrobial screening for antipyrinyl derivatives, though direct data for the target compound is lacking. Fluorophenyl-substituted analogues (e.g., compound 23 in ) show enhanced metabolic stability due to fluorine’s electronegativity .
  • Crystallography : Structural validation uses SHELX programs (), ensuring accurate stereochemistry determination for SAR studies .
  • Solubility: The butanoic acid group improves solubility in polar solvents, but bromine and methyl groups may counterbalance this effect in the target compound .

Biological Activity

The compound 4-[5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic molecule with potential biological activities. Its structure includes multiple pharmacophores that may contribute to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₁₉H₁₇BrClN₃O₃
Molecular Weight426.71 g/mol
CAS NumberNot specified in the search results

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study on related amide derivatives demonstrated potent antifungal and antibacterial activities against various pathogens:

CompoundActivity AgainstInhibition (%)
Amide 2Aspergillus fumigatus96.5
Amide 6Helminthosporium sativum93.7
Amide 3Bacillus subtilis37.6
Amide 4Pseudomonas aeruginosa33.2

These findings suggest that the structural components of the compound may enhance its antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of compounds with similar structures has been explored extensively. Hybrid molecules containing quinoline and pyrazoline fragments have shown promising cytostatic activity against various cancer cell lines. For instance, a study evaluated several derivatives against 58 human cancer cell lines, revealing significant growth inhibition:

Compound IDGI50 (µM)
Compound 250.05
Compound 300.45
Compound 310.75
Compound 360.95

These results indicate that structural modifications can lead to enhanced anticancer properties, suggesting a potential pathway for developing new cancer therapeutics based on this compound's framework .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have also been documented. A recent study on curcumin derivatives found that certain modifications significantly reduced pro-inflammatory cytokine production:

Compound IDIL-6 Inhibition (%)
Compound 180
Compound 294

These derivatives inhibited IL-6 production in a dose-dependent manner, suggesting that compounds like This compound could possess similar anti-inflammatory effects .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that amides derived from oxobutanoic acid exhibited significant antimicrobial activities against both fungi and bacteria, indicating a broad spectrum of action.
  • Cytotoxicity in Cancer Cells : Research involving hybrid analogues showed promising results against various cancer types, suggesting that the incorporation of specific moieties enhances cytotoxic effects.
  • Inflammation Reduction : Investigations into curcumin derivatives revealed their capacity to inhibit inflammatory markers effectively, supporting the hypothesis that structural similarities may confer similar biological activities.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer: The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. outlines a general procedure (Program G) using specific precursors, yielding 86% for compound 24 and 27% for 25 , with flash chromatography and HPLC (>95% purity) for purification . Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Palladium or copper catalysts (e.g., for cross-coupling reactions) improve regioselectivity .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane followed by HPLC ensures high purity.

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the dihydroquinoline and pyrazoline moieties (e.g., aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.1–2.5 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) and monitor degradation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion for exact mass matching).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize NMDA receptor antagonism?

Methodological Answer: identifies the compound as an NMDA receptor antagonist (DQP-1105 analog). SAR strategies include:

  • Substituent Modulation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding affinity .
  • Core Modifications : Introduce heteroatoms (e.g., S instead of O in the quinoline ring) to alter pharmacokinetics.
  • In Silico Docking : Use software like AutoDock to predict interactions with the NMDA receptor’s glycine-binding site .

4. How can researchers resolve contradictions in synthetic yields (e.g., 27% for compound 25vs. 86% for 24**)?** Methodological Answer: Yield discrepancies may arise from:

  • Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl in 25 ) slow reaction kinetics. Optimize temperature (e.g., 80°C vs. 60°C) .
  • Purification Losses : Low-yield compounds (e.g., 26 at 22%) may require alternative solvents (e.g., dichloromethane instead of methanol) to reduce precipitation losses .
  • Catalyst Loading : Increase Pd catalyst from 5 mol% to 10 mol% for sluggish reactions .

Q. What in vitro models are suitable for evaluating target engagement in neurological applications?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled [3H]-MDL-105,519 to quantify NMDA receptor affinity in rat cortical membranes .
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing GluN1/GluN2B receptors measure IC50 values for channel blockade .
  • Calcium Imaging : Fluo-4 AM dye in neuronal cultures assesses functional antagonism of NMDA-induced Ca2+ influx.

Data Analysis and Optimization

Q. How can researchers address discrepancies in biological activity between structural analogs?

Methodological Answer:

  • Metabolic Stability : Test analogs in liver microsomes to identify rapid degradation (e.g., esterase-sensitive groups).
  • Membrane Permeability : Use Caco-2 cell monolayers to correlate logP values (e.g., >3.5 for CNS penetration) with activity .
  • Crystallography : Solve co-crystal structures with NMDA receptor fragments to identify critical hydrogen bonds (e.g., quinoline O interacting with Arg523) .

Q. What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the 4-oxobutanoic acid moiety.
  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations .
  • Accelerated Stability Testing : Use HPLC to monitor degradation under 40°C/75% RH for 4 weeks, following ICH Q1A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.